6-[(3-methylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol
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Overview
Description
The compound “6-[(3-methylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol” has a molecular weight of 296.35 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 6-[(3-methyl-1-piperidinyl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol . The InChI code is 1S/C12H16N4O3S/c1-9-3-2-6-15(8-9)20(18,19)10-4-5-11-12(7-10)16(17)14-13-11/h4-5,7,9,17H,2-3,6,8H2,1H3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The predicted melting point is 195.95°C , and the predicted boiling point is approximately 531.6°C at 760 mmHg . The predicted density is approximately 1.6 g/cm^3 , and the predicted refractive index is n20D 1.73 .Scientific Research Applications
Synthesis and Chemical Properties
6-[(3-Methylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol and related compounds have been extensively studied for their synthesis, spectral analysis, and potential applications in various fields. The compound belongs to a broader class of chemicals that exhibit significant biological activities due to the presence of functional groups such as 1,3,4-oxadiazole, sulfamoyl, and piperidine. These compounds are synthesized through a series of chemical reactions, including the conversion of aralkyl/aryl carboxylic acids to heterocyclic 1,3,4-oxadiazole nucleophiles and the synthesis of electrophiles like 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine. The final compounds show promising results in antibacterial evaluations, highlighting their potential in the development of new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).
Antibacterial and Antimicrobial Studies
Research has demonstrated that derivatives related to 6-[(3-Methylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol possess valuable antibacterial properties. For instance, novel sulfonamides containing 4-azidomethyl coumarin have been synthesized and shown to exhibit significant anti-bacterial and anti-fungal activities, indicating the potential of these compounds in treating microbial infections (Basanagouda et al., 2010).
Drug Development and Molecular Modeling
The chemical framework of 6-[(3-Methylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol serves as a foundation for developing new drugs with enhanced therapeutic properties. A study on new organosulfur metallic compounds, which included sulfonamide-based Schiff base ligands, revealed their potential as potent drugs through comprehensive synthesis, molecular modeling, spectral analysis, and antimicrobial evaluations. These investigations underscore the importance of such compounds in the pharmaceutical industry, providing a basis for the development of new therapeutic agents with targeted properties (Hassan et al., 2021).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, the derivatives of 6-[(3-Methylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol are used to study solvent effects on fluorescent emission. This research provides insights into how different solvents affect the fluorescence intensity and emission wavelengths of benzimidazole derivatives, which is crucial for developing analytical methods and understanding the behavior of these compounds in various environments (Verdasco et al., 1995).
Safety and Hazards
Mechanism of Action
Target of Action
It belongs to a broader class of chemicals that exhibit significant biological activities due to the presence of functional groups such as 1,3,4-oxadiazole, sulfamoyl, and piperidine. These functional groups are known to interact with various biological targets, influencing cellular processes.
Mode of Action
Biochemical Pathways
Result of Action
Compounds with similar structures have been shown to exhibit significant antibacterial and antifungal activities, indicating their potential in treating microbial infections.
properties
IUPAC Name |
1-hydroxy-6-(3-methylpiperidin-1-yl)sulfonylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c1-9-3-2-6-15(8-9)20(18,19)10-4-5-11-12(7-10)16(17)14-13-11/h4-5,7,9,17H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRAQFZPNOWESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=NN3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-methylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol |
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